3-Bromo-5-fluoroimidazo[1,2-a]pyridine
Description
Bicyclic Framework Organization
The imidazo[1,2-a]pyridine core structure represents one of the most significant bicyclic 5-6 heterocyclic ring systems in contemporary medicinal chemistry, recognized as a privileged scaffold due to its broad range of applications. The fundamental architecture consists of a pyridine ring fused to an imidazole ring through a shared nitrogen atom, creating a planar aromatic system with distinct electronic characteristics. In 3-bromo-5-fluoroimidazo[1,2-a]pyridine, this core framework maintains its essential planarity while accommodating the specific halogen substituents at strategic positions.
The molecular geometry of imidazo[1,2-a]pyridine derivatives demonstrates remarkable structural consistency, with the bicyclic system maintaining coplanarity between the imidazole and pyridine components. Crystallographic studies of related halogenated derivatives reveal that the dihedral angles between the two ring systems typically range from 2.0 to 5.7 degrees, indicating minimal deviation from perfect planarity. This structural rigidity contributes to the compound's ability to participate in π-π stacking interactions and influences its overall chemical behavior.
The nitrogen atoms within the heterocyclic framework play crucial roles in defining the electronic landscape of the molecule. The bridgehead nitrogen atom connecting the two rings serves as an electron-rich center that can participate in various intermolecular interactions, while the pyridine nitrogen provides an additional site for potential coordination or hydrogen bonding interactions. This dual nitrogen arrangement creates a unique electronic environment that distinguishes imidazo[1,2-a]pyridine derivatives from other heterocyclic systems.
Substitution Pattern and Molecular Symmetry
The specific substitution pattern in this compound creates an asymmetric molecular architecture that significantly influences its physical and chemical properties. The bromine atom occupies the 3-position on the imidazole portion of the molecule, while the fluorine atom is positioned at the 5-position on the pyridine ring. This arrangement results in a molecule with reduced symmetry compared to unsubstituted or symmetrically substituted analogs.
Table 1: Molecular Structural Parameters of this compound
The asymmetric nature of the substitution pattern influences the molecule's ability to pack efficiently in crystalline forms and affects its solubility characteristics in various solvents. The positioning of the halogen atoms at non-equivalent positions creates distinct local electronic environments that can be exploited in synthetic transformations and molecular recognition events.
Properties
IUPAC Name |
3-bromo-5-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXYASSBWQZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Research Findings:
- Said et al. reported a three-step, one-pot procedure for regioselective synthesis of 3-fluoro-imidazopyridine derivatives starting from styrene, involving bromination, condensation, and fluorination in tert-butyl alcohol–water solvent system. Both NBS and 1-fluoropyridinium tetrafluoroborate serve dual roles as oxidants and halogen sources, facilitating efficient incorporation of bromine and fluorine atoms.
- Kwong et al. demonstrated catalyst-free synthesis of 3-bromoimidazo[1,2-a]pyridines at room temperature in DMF with potassium carbonate base, and also under reflux in ethanol without base, highlighting the versatility of solvent and base conditions.
- Microwave-assisted organic synthesis (MAOS) has been applied to accelerate the condensation of 2-aminopyridines with ethyl 2-bromoacetoacetate, significantly improving yields and reducing reaction times compared to conventional heating methods.
One-Pot and Metal-Free Synthesis Approaches
Recent advances favor environmentally benign, metal-free protocols that reduce reaction steps and improve atom economy:
- The Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-MCR) is a prominent metal-free method involving 2-aminopyridine, aldehydes, and isonitriles, enabling the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. While this method is more commonly used for other substitution patterns, it can be adapted for halogenated derivatives with appropriate substrates.
- Intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions in tert-butanol solvent enhances yields of tetracyclic derivatives by minimizing competing reactions, a strategy that can be extended to 3-bromo-5-fluoro analogues.
Representative Data Table of Preparation Conditions and Yields
Analytical and Mechanistic Notes
- The fluorine atom at the 5-position is typically introduced via electrophilic fluorination reagents or through fluorinated starting materials, ensuring regioselectivity.
- Bromination at the 3-position can be achieved either by starting with α-bromo carbonyl compounds or by electrophilic bromination post-cyclization.
- Microwave-assisted synthesis offers rapid heating and uniform energy distribution, which improves reaction kinetics and product purity.
- Use of non-nucleophilic solvents like tert-butanol minimizes side reactions such as intermolecular nucleophilic substitution, enhancing selectivity for intramolecular ring closure.
Summary and Outlook
The preparation of 3-bromo-5-fluoroimidazo[1,2-a]pyridine is efficiently achieved through condensation of 2-aminopyridines with α-bromo carbonyl compounds under metal-free or catalyst-free conditions, often enhanced by microwave irradiation or one-pot protocols. The strategic use of fluorinating and brominating agents in tandem allows regioselective functionalization. Advances in solvent choice and reaction design have improved yields and environmental profiles of these syntheses.
Future research may focus on expanding substrate scope, optimizing green chemistry protocols, and integrating continuous flow synthesis for scalable production of this compound.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 3 serves as a key site for metal-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Reacts with aryl/heteroaryl boronic acids under Pd catalysis (Table 1):
| Conditions | Yield Range | Key Features |
|---|---|---|
| Pd(PPh₃)₄ (5 mol%), K₂CO₃ | 65-89% | Tolerates electron-withdrawing substituents |
| Pd(OAc)₂, XPhos, CsF | 72-85% | Microwave-assisted protocol (150°C) |
This reaction enables selective arylation at C3 while preserving the fluorine atom at C5.
Buchwald-Hartwig Amination
Forms C-N bonds with amines using Pd/Xantphos systems:
textGeneral protocol: 1. Substrate (1 eq), amine (1.2 eq), Pd₂(dba)₃ (3 mol%) 2. Xantphos (6 mol%), NaOt-Bu (2 eq) in toluene at 110°C 3. Reaction time: 12-24 hrs → 58-76% yield [5][8]
Nucleophilic Aromatic Substitution
The electron-deficient ring facilitates substitution at C3 (bromine) and C5 (fluorine):
At C3-Bromine
-
Primary/secondary amines: 45-68% yield in DMF at 80°C
-
Thiols: Requires CuI catalyst (20 mol%) in DMSO (60°C, 8h) → 52-79%
At C5-Fluorine
Requires harsher conditions due to stronger C-F bond:
Ring Functionalization Reactions
Direct C-H Arylation
Undergoes regioselective C8 functionalization:
| Position | Conditions | Yield | Selectivity |
|---|---|---|---|
| C8 | Pd(OAc)₂ (5 mol%), PCy₃·HBF₄, Ag₂CO₃ | 63% | >20:1 |
Oxidation/Reduction
-
MnO₂ oxidation forms N-oxide derivatives (87% yield)
-
NaBH₄ reduces ester side chains without affecting halogens
Cyclization Reactions
Facilitates fused-ring system synthesis through intramolecular processes:
Intramolecular SNAr
Forms tetracyclic systems under basic conditions:
text3-Bromo-5-fluoroimidazo[1,2-a]pyridine → t-BuOK (3 eq), t-BuOH, 110°C, 24h → Tricyclic benzimidazo[5,1-a]pyrido[3,2-e]isoquinoline (41%) [4]
Cross-Dehydrogenative Coupling
Constructs π-extended systems:
Mechanistic Considerations
The reactivity profile is governed by:
-
Electronic Effects : Bromine (σₚ = 0.23) and fluorine (σₚ = 0.06) create localized electron deficiency
-
Steric Factors : C3 substitution avoids peri-interactions with C5-F
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Halogen Bonding : Bromine participates in XB interactions (EB = 8-12 kcal/mol) directing regiochemistry
Reaction Optimization Data
Table 2. Comparative yields in coupling reactions
| Partner | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-MeOC₆H₄B(OH)₂ | Pd(OAc)₂/SPhos | 100 | 12 | 89 |
| 2-Thienyl-Bpin | PdCl₂(dppf)/AsPh₃ | 80 | 18 | 76 |
| NHPh | Pd₂(dba)₃/Xantphos | 110 | 24 | 68 |
This comprehensive analysis demonstrates the compound's versatility as a scaffold for generating structurally complex heterocycles. The strategic halogen placement enables sequential functionalization through orthogonal reaction pathways, making it particularly valuable in medicinal chemistry and materials science applications.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
3-Bromo-5-fluoroimidazo[1,2-a]pyridine has been investigated for its potential to act as a therapeutic agent. Its structure allows it to interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological disorders. Compounds within this class have shown promise in treating conditions such as depression and anxiety due to their modulatory effects on serotonin signaling pathways .
Kinase Inhibition:
Research indicates that this compound may function as a kinase inhibitor. Kinases are critical enzymes involved in cell signaling pathways, and their inhibition can be beneficial in treating cancer and other diseases. Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit inhibitory activity against specific kinases, suggesting a pathway for further therapeutic exploration .
Anticancer Properties:
Several studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines. The presence of halogen substituents like bromine and fluorine enhances the efficacy of these compounds compared to their non-halogenated counterparts .
Neuroprotective Effects:
In addition to its anticancer properties, certain derivatives have been studied for their neuroprotective effects. Research has indicated that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition may contribute to the preservation of cognitive function in affected individuals .
Synthesis and Chemical Applications
Synthetic Intermediates:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows chemists to create a variety of functionalized derivatives through various synthetic pathways .
Material Science:
The compound's structural properties also make it valuable in material science applications. It can be utilized in the development of advanced materials due to its chemical stability and reactivity .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[1,2-a]pyridine scaffold is highly modular, with substitutions at positions 3, 5, 6, and 8 significantly altering physicochemical and biological profiles. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 3-bromo-5-fluoro derivative exhibits stronger electron-withdrawing effects compared to methyl or unsubstituted analogs, enhancing its reactivity in cross-coupling reactions .
- Solubility : The fluorine atom at C5 improves aqueous solubility relative to nitro-substituted analogs (e.g., 3-nitroimidazo[1,2-a]pyridine), which suffer from poor solubility .
Physicochemical Properties
Lipophilicity (LogP) :
Melting Points :
- Brominated derivatives (e.g., 3-bromo-5-methyl) exhibit higher melting points (200–220°C) due to halogen-induced crystallinity, whereas nitro-substituted analogs decompose before melting .
Biological Activity
3-Bromo-5-fluoroimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The fluorination at the 5-position is crucial for enhancing bioavailability and efficacy. Various synthetic routes have been explored, including C-H functionalization and the use of transition metal catalysts to facilitate the formation of the imidazo ring structure .
Biological Activities
1. Antimicrobial Activity
this compound has shown promising antimicrobial properties. A study demonstrated that various substituted imidazo[1,2-a]pyridines exhibited moderate to good antimycobacterial activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL . Additionally, compounds within this class have displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 1 to 16 μg/mL .
2. Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds related to this scaffold have shown potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism of action often involves the modulation of cellular pathways critical for tumor growth.
3. Neuropharmacological Effects
Imidazo[1,2-a]pyridines are recognized for their neuropharmacological properties. Some derivatives act as GABA_A receptor agonists and have been explored for their potential in treating anxiety and sleep disorders. The compound Zolpidem, a well-known sleep aid, is derived from this structural class .
4. Enzyme Inhibition
The biological activity extends to enzyme inhibition as well. For example, compounds from this family have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's disease. The strongest AChE inhibitor among tested derivatives had an IC50 value of 79 µM .
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Case Study 1: Antituberculosis Activity
In vitro studies on various substituted imidazo[1,2-a]pyridines revealed that certain derivatives exhibited significant antituberculosis activity. Among them, compounds were noted for their ability to inhibit M. tuberculosis effectively. -
Case Study 2: Anticancer Potential
A series of fluorinated imidazo[1,2-a]pyridine analogues were tested against different cancer cell lines. Compounds demonstrated selective cytotoxicity towards leukemia cells while sparing normal cells.
Data Tables
Q & A
Q. What are the most reliable synthetic routes for 3-Bromo-5-fluoroimidazo[1,2-a]pyridine and its derivatives?
The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling. For example, brominated intermediates (e.g., 3a-d) can be synthesized by reacting phenacyl bromide with amino-bromopyridines. Subsequent Suzuki coupling with boronic acids (e.g., 4-cyanophenylboronic acid) yields functionalized derivatives . Copper-catalyzed three-component reactions (TCC) using 2-aminopyridines, arylaldehydes, and alkynes offer a modular approach for generating imidazo[1,2-a]pyridine scaffolds with high efficiency . Key characterization techniques include FT-IR, NMR, and ESI-HRMS to confirm structural integrity .
Q. How can researchers safely handle and characterize this compound during synthesis?
Brominated compounds require strict safety protocols due to potential toxicity. Use fume hoods for reactions, store waste separately, and collaborate with certified waste management services . Characterization should include melting point analysis, spectroscopic methods (e.g., H/C NMR), and mass spectrometry. For example, FT-IR can identify NH stretches (~3336 cm), while H NMR resolves aromatic proton environments (δ 7.1–8.5 ppm) .
Advanced Research Questions
Q. How do substituent positions on the imidazo[1,2-a]pyridine core influence anticancer activity?
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -NH) at the para-position enhance cytotoxicity. For instance, compound 12b (with tert-butylamine at C2 and aniline at C3) showed IC values of 11–13 mM against HepG2 and MCF-7 cells, attributed to electrostatic interactions with cancer cell membranes. Conversely, ortho-nitro substituents reduce activity due to steric hindrance .
Q. What methodologies are used to resolve contradictions in substituent effects on bioactivity?
Comparative cytotoxicity assays across multiple cell lines (e.g., Vero, A375) and computational modeling (e.g., molecular docking) help clarify substituent roles. For example, para-nitro groups improve activity by 2-fold compared to ortho isomers, validated through IC profiling and SAR analysis . Dose-response curves and statistical validation (e.g., ANOVA) further mitigate experimental variability .
Q. How can X-ray crystallography inform the design of imidazo[1,2-a]pyridine derivatives?
Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking, C–H⋯N bonds) critical for crystal packing and stability. For example, imidazo[1,2-a]pyridine derivatives exhibit distinct stacking patterns influenced by nitrogen atom positioning, guiding the design of compounds with enhanced solubility or bioavailability .
Q. What green synthesis strategies exist for imidazo[1,2-a]pyridine derivatives?
Recent advances include iodine-catalyzed cyclization and solvent-free reactions. For instance, 2-phenoxyacetophenone and elemental iodine catalyze the formation of imidazo[1,2-a]pyridine cores with reduced environmental impact . Microwave-assisted synthesis and aqueous-phase reactions further improve atom economy .
Q. How is the anti-inflammatory potential of this compound evaluated in preclinical models?
In vivo models (e.g., murine inflammation assays) and in vitro cytokine profiling (e.g., TNF-α/IL-6 suppression) are standard. Derivatives with imidazo[1,2-a]pyridine backbones show promise in attenuating pro-fibrotic pathways, validated through histopathology and gene expression analysis .
Q. What evidence supports the anti-tubercular activity of imidazo[1,2-a]pyridine derivatives?
Micromolar to sub-micromolar potency against Mycobacterium tuberculosis is observed in derivatives with electron-withdrawing groups (e.g., -CF). High-throughput screening and MIC determination via resazurin microtiter assays (REMA) confirm efficacy, with selectivity indices >10 against Vero cells .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
